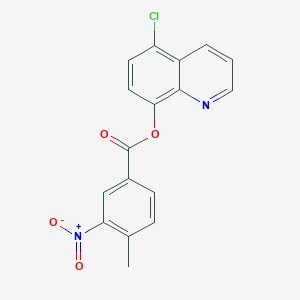

5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

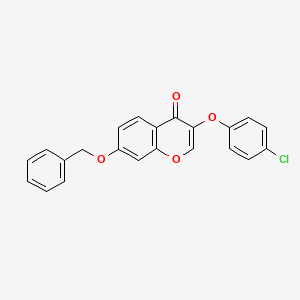

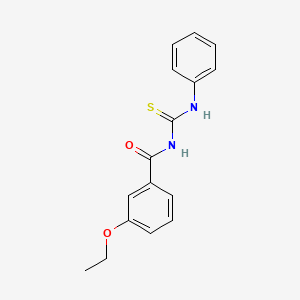

The synthesis of compounds related to "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" involves the formation of hydrogen-bonded structures with chloro- and nitro-substituted benzoic acids. These compounds exhibit short hydrogen bonds between the pyridine N atom and a carboxyl O atom, indicating a method for constructing molecules with similar structures (Gotoh & Ishida, 2009). Additionally, the use of 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis suggests a pathway for creating various heterocyclic scaffolds, indicating a method that could potentially be adapted for the synthesis of our target compound (Křupková et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" reveals the importance of intramolecular hydrogen bonding and electronic polarization, which could influence the chemical reactivity and physical properties of the compound. For example, the intramolecular distances in methyl 4-(4-chloroanilino)-3-nitrobenzoate provide evidence for electronic polarization of the o-quinonoid type, which could have implications for the electronic properties of our target compound (Cortés et al., 2013).

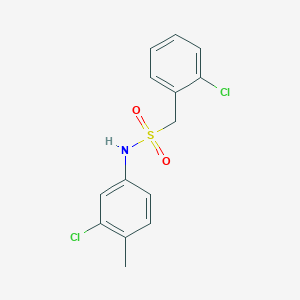

Chemical Reactions and Properties

Photocyclization and subsequent reactions have been used to create novel heterocyclic ring systems, such as benzothieno[2,3-c]quinolines and tetrazolo[1,5-a]quinoline derivatives. These methods demonstrate the potential for generating a variety of chemical structures from quinoline-based precursors, suggesting possible pathways for the functionalization and transformation of "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" (Mckenney & Castle, 1987).

Physical Properties Analysis

The study of substituted quinolines and their reactions offers insights into the synthesis and potential physical properties of "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate". The synthesis of heterocyclo[c]quinolines through nucleophilic substitution and rearrangements of 4-chloro-2-methyl-3-nitroquinolines underscores the versatility of quinoline derivatives in producing compounds with varied physical properties (Khodair et al., 1999).

Chemical Properties Analysis

The reactivity of quinoline derivatives towards the formation of charge transfer complexes, as seen in the interaction between quinolin-8-ol and nitro-substituted benzoic acids, highlights the potential for "5-chloro-8-quinolinyl 4-methyl-3-nitrobenzoate" to engage in similar chemical interactions. These proton-transfer compounds exhibit primary hydrogen-bonding interactions, which could be key in understanding the reactivity and chemical properties of our target compound (Smith et al., 2001).

Safety and Hazards

The safety data sheet for methyl m-nitrobenzoate, a related compound, suggests that personal protective equipment should be used, dust formation should be avoided, and inhalation of vapors, mist, or dust should be avoided . It also suggests that the substance is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .

Eigenschaften

IUPAC Name |

(5-chloroquinolin-8-yl) 4-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O4/c1-10-4-5-11(9-14(10)20(22)23)17(21)24-15-7-6-13(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLWNMYGRCNXJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-chloro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B5843771.png)

![methyl {[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5843803.png)

![3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B5843813.png)

![N-[2-chloro-5-(propionylamino)phenyl]-2-methoxybenzamide](/img/structure/B5843815.png)

![2-(2,4-dimethoxyphenyl)-N'-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B5843822.png)

![N-(2-furylmethyl)-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5843842.png)

![N'-[(2-chloro-4-methylbenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5843865.png)

![3-methyl-6-(1-pyrrolidinyl)-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5843866.png)